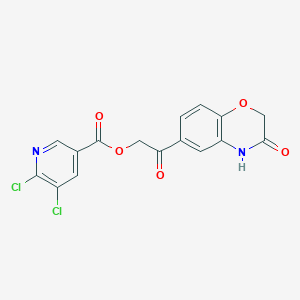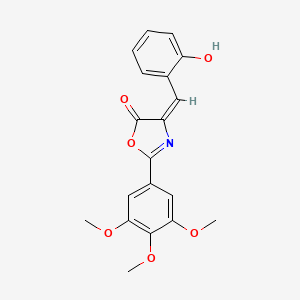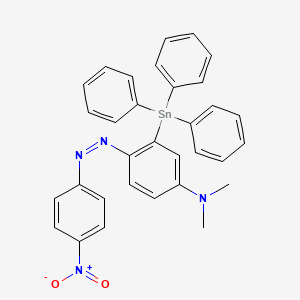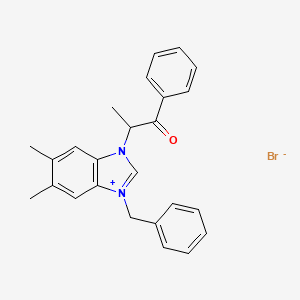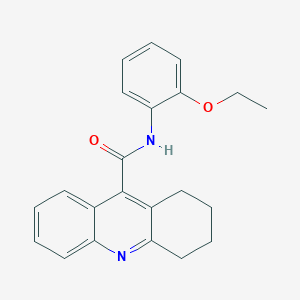
3-(Phenyl(3,5-xylyl)phosphino)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenyl(3,5-xylyl)phosphino)propionic acid is an organic compound with the molecular formula C17H19O2P It is a phosphine derivative, characterized by the presence of a phenyl group and a 3,5-xylyl group attached to a phosphino moiety, which is further connected to a propionic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the reaction of 3,5-dimethylphenylmagnesium bromide with dichlorophenylphosphine to form the phosphine ligand.
Coupling with Propionic Acid: The phosphine ligand is then coupled with 3-bromopropionic acid under basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenyl(3,5-xylyl)phosphino)propionic acid can undergo various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The phenyl and xylyl groups can participate in electrophilic aromatic substitution reactions.
Complexation: The phosphine group can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Complexation: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
3-(Phenyl(3,5-xylyl)phosphino)propionic acid has several scientific research applications:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid largely depends on its role as a ligand in coordination chemistry. The phosphine group coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex. This coordination can facilitate various catalytic processes, including hydrogenation, carbon-carbon coupling, and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(3,5-xylyl)phosphinic acid
- 3-(3,4-Dimethoxy-phenyl)-propionic acid
- 3-(2-(3,4-Dimethoxy-phenyl)-acetylamino)-propionic acid
Uniqueness
3-(Phenyl(3,5-xylyl)phosphino)propionic acid is unique due to the presence of both phenyl and 3,5-xylyl groups attached to the phosphino moiety, which provides distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable compound in materials science research.
Properties
CAS No. |
93872-48-1 |
|---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)-phenylphosphanyl]propanoic acid |
InChI |
InChI=1S/C17H19O2P/c1-13-10-14(2)12-16(11-13)20(9-8-17(18)19)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
InChI Key |
KMMRXGLKNNACLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CCC(=O)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



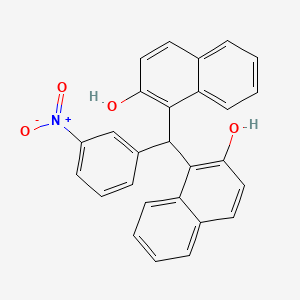

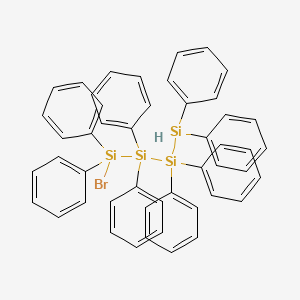
![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

